

Spectroscopic Profile of 3-bromo-2-hydroxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxypropanoic acid

Cat. No.: B1200398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-bromo-2-hydroxypropanoic acid**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-bromo-2-hydroxypropanoic acid**. These predictions are based on the analysis of the functional groups present in the molecule: a carboxylic acid, a secondary alcohol, and a primary alkyl bromide.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
-COOH	10.0 - 13.0	Singlet (broad)	1H	The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent.
-CH(OH)-	4.2 - 4.5	Doublet of doublets (dd)	1H	This proton is coupled to the protons on the adjacent CH ₂ Br group.
-CH ₂ Br	3.6 - 3.9	Multiplet	2H	These protons are diastereotopic and will appear as a complex multiplet due to coupling with the -CH(OH)- proton.
-OH	2.0 - 5.0	Singlet (broad)	1H	The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Carbon Atom	Chemical Shift (δ , ppm)	Notes
-COOH	170 - 185	The carbonyl carbon of the carboxylic acid is significantly deshielded. [1]
-CH(OH)-	65 - 75	The carbon attached to the hydroxyl group is deshielded.
-CH ₂ Br	30 - 40	The carbon attached to the bromine atom is deshielded due to the inductive effect of the halogen.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Notes
O-H stretch (Carboxylic Acid)	2500-3300	Broad	This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]
O-H stretch (Alcohol)	3200-3600	Broad	This absorption may be obscured by the broad carboxylic acid O-H stretch.
C-H stretch	2850-3000	Medium	Alkyl C-H stretching.
C=O stretch (Carboxylic Acid)	1700-1725	Strong	The carbonyl stretch is a very strong and sharp absorption.[1]
C-O stretch	1050-1250	Medium	C-O stretching vibrations for the alcohol and carboxylic acid.
C-Br stretch	500-600	Medium-Strong	The carbon-bromine stretch appears in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

Ion	m/z Ratio	Notes
$[M]^+$, $[M+2]^+$	168, 170	The molecular ion peaks will appear as a pair with approximately equal intensity (1:1 ratio) due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). [2] [3]
$[M-\text{H}_2\text{O}]^+$	150, 152	Loss of a water molecule from the molecular ion.
$[M-\text{Br}]^+$	89	Loss of the bromine atom.
$[\text{COOH}]^+$	45	Fragment corresponding to the carboxyl group.

Experimental Protocols

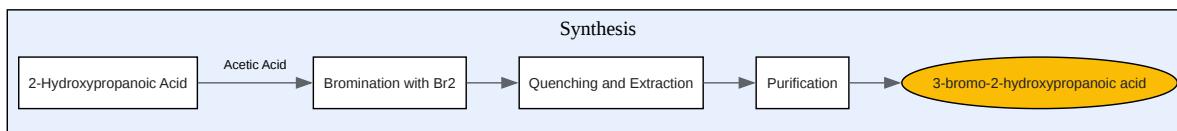
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **3-bromo-2-hydroxypropanoic acid**. These should be adapted and optimized based on available laboratory equipment and safety guidelines.

Synthesis Protocol: Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)

A common method for the synthesis of **3-bromo-2-hydroxypropanoic acid** is the bromination of lactic acid.

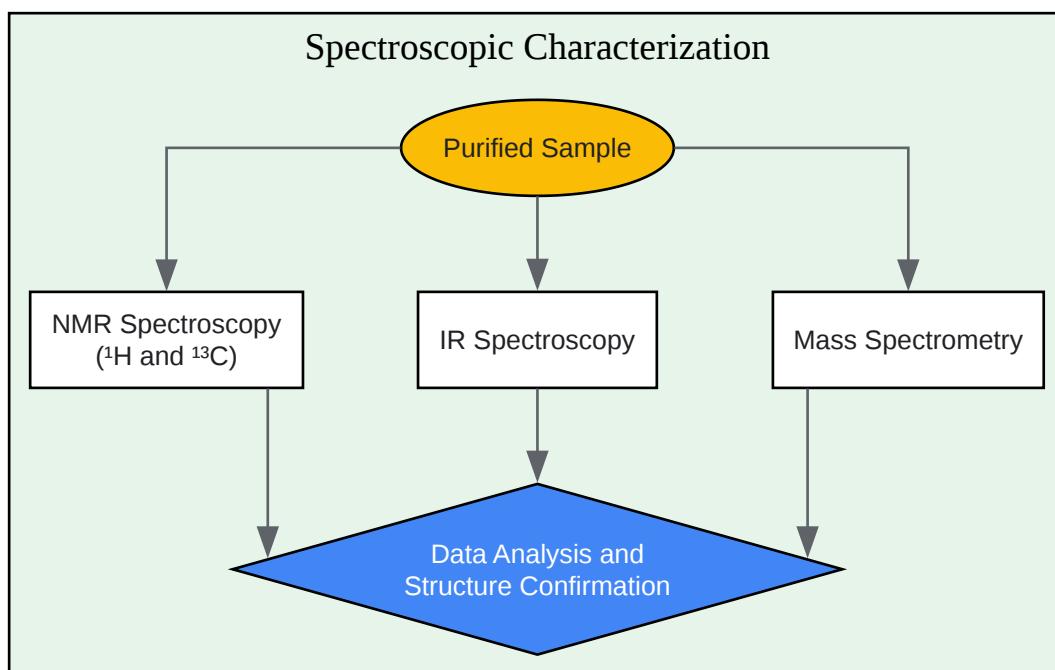
- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2-hydroxypropanoic acid in a suitable solvent such as glacial acetic acid.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br_2) in the same solvent from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent like diethyl ether.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.


Spectroscopic Analysis Protocols

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3-bromo-2-hydroxypropanoic acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ^1H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS). Electron ionization (EI) is a common method for fragmentation analysis. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).


Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of **3-bromo-2-hydroxypropanoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-bromo-2-hydroxypropanoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2025 HSC Chemistry Exam Paper Exemplar Answers & Solutions [cognitotuition.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-bromo-2-hydroxypropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200398#spectroscopic-data-for-3-bromo-2-hydroxypropanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

